Ethyl 2-[2-(2-fluorobenzoyl)benzenesulfonamido]acetate
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Overview
Description
Ethyl 2-[2-(2-fluorobenzoyl)benzenesulfonamido]acetate is a complex organic compound with the molecular formula C17H16FNO5S It is characterized by the presence of a fluorobenzoyl group, a benzenesulfonamido group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(2-fluorobenzoyl)benzenesulfonamido]acetate typically involves multiple steps. One common method starts with the reaction of 2-fluorobenzoyl chloride with benzenesulfonamide in the presence of a base such as triethylamine. This reaction forms the intermediate 2-(2-fluorobenzoyl)benzenesulfonamide. The intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(2-fluorobenzoyl)benzenesulfonamido]acetate can undergo several types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the fluorobenzoyl group can be substituted by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: The major product is 2-[2-(2-fluorobenzoyl)benzenesulfonamido]acetic acid.
Reduction: The major product is the corresponding alcohol derivative.
Scientific Research Applications
Ethyl 2-[2-(2-fluorobenzoyl)benzenesulfonamido]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(2-fluorobenzoyl)benzenesulfonamido]acetate depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The fluorobenzoyl and benzenesulfonamido groups can interact with amino acid residues in the enzyme, leading to inhibition of enzyme activity. The exact molecular targets and pathways involved would depend on the specific enzyme or receptor being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2-fluorobenzoyl)acetate
- Ethyl (3-fluorobenzoyl)acetate
- Ethyl (4-fluorobenzoyl)acetate
- Ethyl (2-trifluoromethylbenzoyl)acetate
Uniqueness
Ethyl 2-[2-(2-fluorobenzoyl)benzenesulfonamido]acetate is unique due to the presence of both a fluorobenzoyl group and a benzenesulfonamido group. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not found in simpler analogs such as Ethyl (2-fluorobenzoyl)acetate .
Properties
IUPAC Name |
ethyl 2-[[2-(2-fluorobenzoyl)phenyl]sulfonylamino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO5S/c1-2-24-16(20)11-19-25(22,23)15-10-6-4-8-13(15)17(21)12-7-3-5-9-14(12)18/h3-10,19H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZFALSZVAIYBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNS(=O)(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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